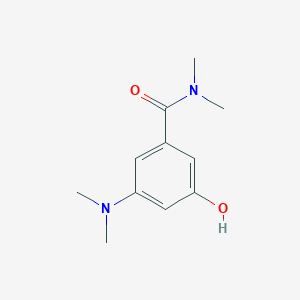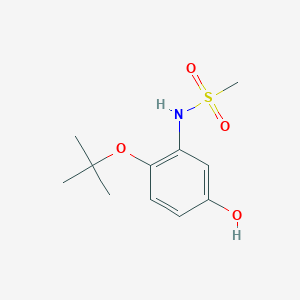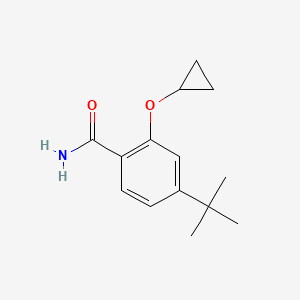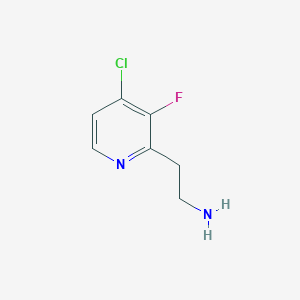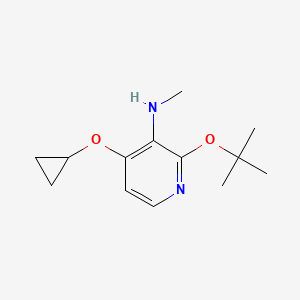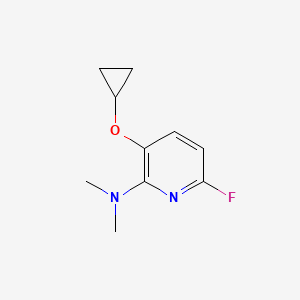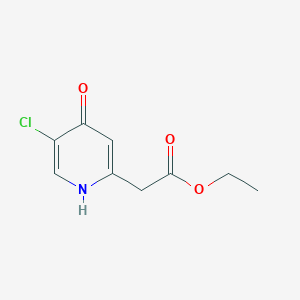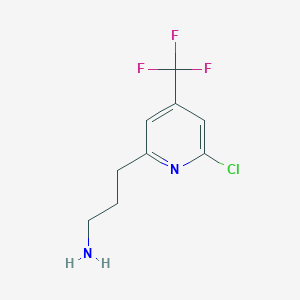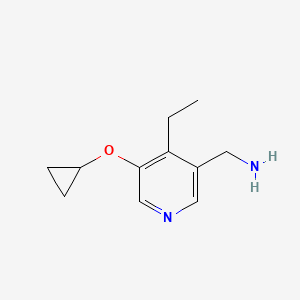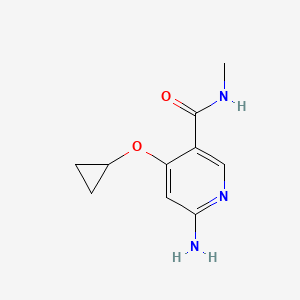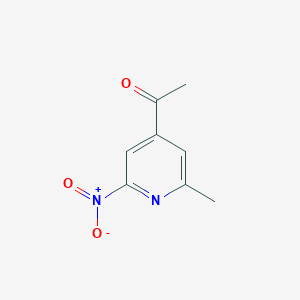
1-(2-Methyl-6-nitropyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-6-nitropyridin-4-YL)ethanone is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound belongs to the family of pyridine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-(2-Methyl-6-nitropyridin-4-YL)ethanone can be achieved through several routes. One common method involves the nitration of 2-methylpyridine followed by acetylation. The reaction conditions typically include the use of nitric acid and acetic anhydride as reagents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
1-(2-Methyl-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Methyl-6-aminopyridin-4-YL)ethanone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methyl-6-nitropyridin-4-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-6-nitropyridin-4-YL)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-6-nitropyridin-4-YL)ethanone can be compared with other similar compounds, such as:
3-Nitropyridin-4-one: This compound also contains a nitro group and a pyridine ring but differs in its substitution pattern.
1-Methyl-3-nitropyridin-4-one: Similar in structure but with a different position of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
1-(2-methyl-6-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-7(6(2)11)4-8(9-5)10(12)13/h3-4H,1-2H3 |
Clé InChI |
AKLFGNCVOIHICK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



